molecular formula C12H13N3O B6628386 2-Benzyl-5-(methylamino)pyridazin-3-one

2-Benzyl-5-(methylamino)pyridazin-3-one

Cat. No.: B6628386
M. Wt: 215.25 g/mol
InChI Key: NVNXKQXOCDEMBW-UHFFFAOYSA-N
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Description

2-Benzyl-5-(methylamino)pyridazin-3-one is a pyridazinone derivative characterized by a benzyl group at position 2 and a methylamino substituent at position 5. This analysis focuses on comparing its structure, reactivity, and inferred biological activity with related pyridazinones and pyridine derivatives.

Properties

IUPAC Name

2-benzyl-5-(methylamino)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-13-11-7-12(16)15(14-8-11)9-10-5-3-2-4-6-10/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNXKQXOCDEMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)N(N=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Pyridazinone Derivatives

The substituent pattern of 2-benzyl-5-(methylamino)pyridazin-3-one distinguishes it from other pyridazinones. Key structural analogs include:

Compound Name Position 2 Substituent Position 5 Substituent Additional Features Molecular Weight Reference
2-Benzyl-5-(methylamino)pyridazin-3-one Benzyl Methylamino - ~243 (calculated)
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one Pyridin-3-ylmethyl Bromo Bromine at position 5 266.09
2-(1H-1,3-Benzodiazol-2-yl)-4-chloro-... Benzodiazolyl Hydroxypropylamino Chloro at position 4 Not provided
Derivative 42 (CDK9 inhibitor) Not specified Para-amino group High CDK9 binding affinity Not provided

Key Observations :

  • Position 5: The methylamino group is smaller than the hydroxypropylamino group in , which could reduce steric hindrance in target binding. Compared to bromo (), methylamino introduces hydrogen-bonding capability, a critical feature for kinase inhibition (as seen in ).
Kinase Inhibition (CDK9)
  • Derivative 42 (para-amino substituent): Exhibited an IC50 of 3.4 µM for CDK9 inhibition. Substitution with a bulkier 2-(methylamino)ethanol group (Derivative 41) reduced potency (IC50 = 6.2 µM), highlighting the sensitivity of position 5 to steric effects.
Ion Channel Modulation (4-AP Analogs)
  • 4-(Methylamino)pyridine (): Showed enhanced potentiation of voltage-activated calcium currents (IBa) compared to 4-AP. The methylamino group’s electron-donating effects likely stabilize interactions with ion channels.
  • Relevance to Target Compound: The methylamino group in 2-benzyl-5-(methylamino)pyridazin-3-one could similarly enhance bioactivity in ion channel-related applications, though this remains speculative without direct evidence.
Nucleophilic Reactivity
  • Ortho vs. Meta Substitution (): Protonation of the amino group in methylaminophenol (MAP) increases ortho-position reactivity for sulfone nucleophiles. By analogy, the methylamino group in the target compound may direct electrophilic attacks to adjacent positions, influencing synthetic pathways.
  • Steric and Electronic Effects: The benzyl group at position 2 could hinder reactions at position 6, while the methylamino group at position 5 may activate the ring for further functionalization.

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